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Compound of Interest

Compound Name: Rauwolscine

Cat. No.: B15614428 Get Quote

Technical Support Center: Rauwolscine Off-
Target Effects
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of Rauwolscine in cellular models.

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Rauwolscine? A1: Rauwolscine is primarily

known as a potent and selective antagonist of α2-adrenergic receptors.[1][2] It is a

stereoisomer of yohimbine and shares this primary mechanism of action.[1][3]

Q2: What are the most significant off-target interactions of Rauwolscine observed in cellular

models? A2: The most well-documented off-target effects of Rauwolscine involve its

interaction with various serotonin (5-HT) receptors.[1][3] It has been shown to act as a partial

agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][3]

Q3: How does Rauwolscine's affinity for its off-targets compare to its primary α2-adrenergic

target? A3: Rauwolscine exhibits high nanomolar affinity for α2-adrenergic receptors.[1] Its

affinity for some serotonin receptors, particularly the 5-HT2B receptor, is also in the nanomolar

range, making this a critical consideration when interpreting experimental data.[1][4] Its activity
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at 5-HT1A receptors occurs at higher concentrations (micromolar range for functional inhibition

of adenylyl cyclase).[5]

Q4: Does Rauwolscine interact with dopamine or imidazoline receptors? A4: While some

computational in-silico studies have suggested a potential interaction with dopamine D2

receptors, this is not as well-established as its effects on serotonergic receptors.[6] Studies

have shown that Rauwolscine has undetectable or very low affinity for I1-imidazoline

receptors.[7][8]

Q5: What are the functional consequences of Rauwolscine's off-target binding to 5-HT1A

receptors? A5: As a partial agonist at 5-HT1A receptors, Rauwolscine can inhibit adenylyl

cyclase activity.[5][9] This can lead to downstream effects on cellular signaling pathways that

are independent of its α2-adrenergic receptor blockade.

Data Presentation: Receptor Binding Profiles
The following tables summarize the binding affinities and functional potencies of Rauwolscine
at its primary and key off-target receptors. Note that values can vary between studies due to

different experimental conditions.[1]

Table 1: Adrenergic Receptor Binding Affinities

Compound Receptor Subtype Affinity / Potency Reference

Rauwolscine α2A-Adrenoceptor Ki: 1.81 nM [1]

α2C-Adrenoceptor Ki: 0.96 nM [1]

α1-Adrenoceptor pA2: 5-7 [1]

Table 2: Serotonin (5-HT) Receptor Binding & Functional Data
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Compound
Receptor
Subtype

Activity
Affinity /
Potency

Reference

Rauwolscine 5-HT1A Partial Agonist Ki: 158 ± 69 nM [5]

5-HT1A
Adenylyl Cyclase

Inhibition

IC50: 1.5 ± 0.2

µM
[5]

5-HT2B Antagonist Ki: 14.3 ± 1.2 nM [4]

5-HT2B Antagonist
Kd: 3.75 ± 0.23

nM
[4]

Ki: Inhibition constant; lower value indicates higher binding affinity.

pA2: A measure of antagonist potency.

IC50: Half-maximal inhibitory concentration.

Kd: Equilibrium dissociation constant.
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Caption: Rauwolscine's primary and off-target receptor interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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